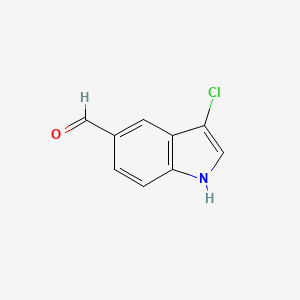

3-Chloro-1H-indole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

3-chloro-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-11-9-2-1-6(5-12)3-7(8)9/h1-5,11H |

InChI Key |

VHVCRLVEBSGUEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=CN2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 1h Indole 5 Carbaldehyde

Established Direct Formylation Approaches to the Indole (B1671886) Ring System

The introduction of a formyl group onto the indole ring is a fundamental transformation in indole chemistry. Several classical methods have been established for this purpose, with the Vilsmeier-Haack reaction being a particularly prominent and widely utilized approach.

Vilsmeier-Haack Reaction as a Key Synthetic Route

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. researchgate.netrsc.orgorganic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com This electrophilic species then attacks the electron-rich indole nucleus to introduce the formyl group.

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile is then attacked by the indole, typically at the electron-rich C3 position, to form an intermediate which, upon hydrolysis, yields the corresponding aldehyde. organic-chemistry.org For the synthesis of substituted indole-3-carbaldehydes, this method has proven to be highly efficient. google.comorgsyn.org A relevant example is the synthesis of 5-chloro-1H-indole-3-carbaldehyde, a constitutional isomer of the title compound, which has been successfully prepared via the Vilsmeier-Haack reaction starting from 4-chloro-2-methyl-aniline. google.com

However, the regioselectivity of the Vilsmeier-Haack reaction can be influenced by the substitution pattern of the indole ring. While unsubstituted indole preferentially undergoes formylation at the C3 position, the presence of a substituent at the C3 position, such as the chloro group in 3-chloroindole, directs the electrophilic attack to the benzene (B151609) portion of the ring system. The precise control of regioselectivity to achieve formylation at the C5 position in the presence of a C3-chloro substituent remains a significant synthetic challenge.

Alternative Formylation Strategies (e.g., Grignard-based approaches)

While the Vilsmeier-Haack reaction is a mainstay, other formylation strategies exist. Grignard-based approaches represent a potential alternative. The reaction of an indolyl Grignard reagent, formed by treating indole with a suitable Grignard reagent like ethylmagnesium bromide, with a formylating agent can lead to the introduction of a formyl group. researchgate.net For instance, the reaction of indole magnesium iodide with ethyl chloroformate has been reported to yield both 1- and 3-carbethoxyindole, with the product distribution being temperature-dependent. researchgate.net

The application of Grignard reagents for the direct C5-formylation of a 3-chloroindole nucleus is not well-documented and would likely face challenges in terms of regioselectivity. The inherent reactivity of the Grignard reagent could lead to reactions at other positions or with the chloro-substituent itself.

Strategies for Regioselective Introduction of Chloro and Carbaldehyde Functionalities

Achieving the specific substitution pattern of 3-Chloro-1H-indole-5-carbaldehyde necessitates careful consideration of the regioselectivity of both the chlorination and formylation steps. The order of these transformations is critical.

One plausible strategy involves the initial synthesis of 3-chloroindole, followed by a regioselective formylation at the C5 position. The chlorination of indole can be achieved using various reagents, such as N-chlorosuccinimide (NCS). The subsequent C5-formylation of the resulting 3-chloroindole would then be the key step. Directing group strategies are often employed to control the position of electrophilic attack on the indole ring. researchgate.net For instance, the introduction of a suitable protecting group on the indole nitrogen can influence the regiochemical outcome of subsequent functionalization. researchgate.net

Alternatively, one could start with an indole derivative that already possesses a functional group at the C5 position, which can then be converted to a carbaldehyde. For example, starting with a 5-carboxyindole or a 5-cyanoindole (B20398) derivative, one could introduce the chloro group at the C3 position and then transform the C5-substituent into the desired aldehyde functionality.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of indoles. rsc.orgnih.gov These methods can offer direct access to specific isomers that are difficult to obtain through classical electrophilic substitution reactions. The use of directing groups in conjunction with transition metal catalysts can enable highly selective functionalization at the C4, C5, C6, or C7 positions of the indole ring. researchgate.netnih.gov

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis has seen the development of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, provide powerful means to construct C-C bonds and introduce various functional groups onto the indole scaffold. capes.gov.br For the synthesis of the target molecule, one could envision a strategy where a di-halogenated indole, such as 3,5-dichloroindole, is selectively functionalized at the C5 position via a cross-coupling reaction to introduce a formyl group equivalent.

Recent advancements in photoredox catalysis and electrochemical synthesis are also providing new avenues for the functionalization of heterocycles. organic-chemistry.org These methods can proceed under mild conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods. For example, a photochemical decarboxylative formylation of indoles using glyoxylic acid has been reported, offering a metal- and oxidant-free route to indole-3-carbaldehydes. organic-chemistry.org Adapting such methods for regioselective C5-formylation of a 3-chloroindole would be a significant innovation.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.govrsc.org The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of atom economy.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is preferable to stoichiometric reagents. nih.gov The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can reduce waste and improve efficiency. researchgate.net

The choice of solvents is another crucial aspect of green synthesis. The use of water or other environmentally friendly solvents is encouraged. nih.gov Solvent-free reaction conditions, where possible, represent an ideal scenario. Microwave-assisted synthesis has also emerged as a green technique that can often lead to significantly reduced reaction times and improved yields. nih.gov

For formylation reactions, the development of greener alternatives to the traditional Vilsmeier-Haack conditions, which often involve corrosive and hazardous reagents, is an active area of research. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) and water as a formylating system promoted by ammonium (B1175870) acetate (B1210297) has been reported as a greener alternative for the formylation of indoles. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Chloro 1h Indole 5 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within 3-Chloro-1H-indole-5-carbaldehyde and its analogs. The positions, intensities, and shapes of vibrational bands in the spectra provide a molecular fingerprint, allowing for detailed conformational analysis. americanpharmaceuticalreview.com

In the context of indole (B1671886) derivatives, specific spectral regions are of particular interest. The N-H stretching vibration in the indole ring typically appears as a sharp band in the range of 3400-3500 cm⁻¹. researchgate.net The presence of a carbonyl group (C=O) from the carbaldehyde moiety is readily identified by a strong absorption band around 1650-1700 cm⁻¹. For instance, in 5-iodo-1H-indole-3-carbaldehyde, the C=O stretch is observed at 1650 cm⁻¹. rsc.org The aromatic C=C stretching vibrations of the indole ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. researchgate.net

Interactive Table: Characteristic Infrared (IR) Absorption Frequencies for Indole Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Indole) | Stretching | 3400-3500 | researchgate.net |

| C=O (Aldehyde) | Stretching | 1650-1700 | rsc.org |

| C=C (Aromatic) | Stretching | 1400-1600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of this compound and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed picture of the molecular framework can be constructed. rsc.org

The ¹H NMR spectrum of an indole derivative provides a wealth of information. The proton on the nitrogen of the indole ring (N-H) typically resonates at a high chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The aldehyde proton (-CHO) is also highly deshielded and appears as a singlet in the range of 9-10 ppm. The protons on the aromatic rings exhibit complex splitting patterns that can be analyzed to determine their relative positions. For example, in 5-iodo-1H-indole-3-carbaldehyde, the aldehyde proton appears at 9.92 ppm and the N-H proton at 12.27 ppm. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is a key diagnostic signal, typically found in the highly deshielded region of 180-200 ppm. The carbon atoms of the indole ring appear in the aromatic region (100-140 ppm), with their specific chemical shifts influenced by the substituents. The presence of an electron-withdrawing chlorine atom at the C-3 position would be expected to shift the resonance of this carbon downfield. journals.co.zaacs.org

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indoles.

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N-H (Indole) | >10 | rsc.org |

| ¹H | -CHO (Aldehyde) | 9-10 | rsc.org |

| ¹³C | C=O (Aldehyde) | 180-200 | rsc.org |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial. researchgate.net

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the aldehyde group to the indole ring. researchgate.netresearchgate.net

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through the analysis of its fragmentation patterns. rsc.orguni.lu

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.org For indole derivatives, fragmentation can involve the cleavage of the pyrrole (B145914) ring. The specific fragmentation pattern of this compound would be influenced by the presence of both the chloro and carbaldehyde substituents, leading to a unique mass spectrum that can be used for its identification. nih.govusda.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula. rsc.org

Solid-State Structural Analysis through X-ray Crystallography of Derivatives

While obtaining suitable single crystals of this compound itself might be challenging, the solid-state structures of its derivatives provide invaluable information about molecular conformation, packing, and intermolecular interactions. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org

The analysis of the crystal structure of a derivative of this compound would reveal how the molecules arrange themselves in the crystal lattice. This includes the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry). semanticscholar.org

Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the carbonyl oxygen, as well as π-π stacking between the aromatic indole rings, play a crucial role in dictating the crystal packing. The presence of the chlorine atom can also lead to halogen bonding interactions. These non-covalent forces influence the physical properties of the solid, such as melting point and solubility. For instance, studies on related indole derivatives have shown the formation of dimeric structures and extended networks through hydrogen bonding. semanticscholar.org The detailed structural information obtained from X-ray crystallography is essential for understanding the structure-property relationships of these compounds.

Analysis of Intramolecular and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a hydrogen bond donor (the indole N-H group) and acceptor (the carbonyl oxygen of the aldehyde), as well as an aromatic system, suggests the presence of significant non-covalent interactions.

Hydrogen Bonding: In the solid state, it is highly probable that the dominant intermolecular interaction would be hydrogen bonding between the indole N-H group of one molecule and the oxygen atom of the carbaldehyde group of a neighboring molecule. This type of N–H⋯O hydrogen bond is a common feature in the crystal structures of related indole-3-carbaldehyde derivatives. For instance, in the crystal structure of 5-methyl-1H-indole-3-carbaldehyde, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov Similarly, studies on 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone reveal the participation of the amide oxygen atom as a hydrogen-bond acceptor. researchgate.net It is therefore expected that this compound would exhibit similar hydrogen bonding patterns, leading to the formation of one-dimensional chains or more complex networks within its crystal lattice.

Conformational Aspects in the Crystalline State

The conformation of this compound in the crystalline state would be dictated by the interplay of the aforementioned intermolecular forces and the intrinsic steric and electronic properties of the molecule.

The indole ring system itself is inherently planar. The primary conformational flexibility would arise from the orientation of the carbaldehyde group relative to the indole ring. Due to the potential for conjugation between the aldehyde's carbonyl group and the aromatic system, a high degree of planarity between the indole ring and the carbaldehyde group is expected.

Computational Chemistry and Theoretical Investigations of 3 Chloro 1h Indole 5 Carbaldehyde and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the behavior of molecules. These computational methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net For indole (B1671886) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometry and predict electronic properties. tandfonline.comtandfonline.combohrium.comnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which align well with experimental data where available.

The electronic structure analysis via DFT helps in understanding the distribution of electrons within the molecule. Mulliken atomic charge calculations, for instance, can reveal the partial charges on each atom, indicating sites susceptible to electrostatic interactions. For 3-Chloro-1H-indole-5-carbaldehyde, the chlorine, oxygen, and nitrogen atoms are expected to carry negative charges, while the adjacent carbon and hydrogen atoms would be more positive. This charge distribution is crucial for predicting intermolecular interactions.

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. ajchem-a.com Although computationally more demanding than DFT for similar accuracy, ab initio calculations are crucial for benchmarking and for systems where standard DFT functionals may not be adequate.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative. While less accurate than DFT or ab initio methods, they are useful for preliminary conformational searches and for studying very large molecular systems or derivatives where higher-level computations would be prohibitively expensive.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying the reactive sites of a molecule. bhu.ac.inresearchgate.netasrjetsjournal.org The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values. For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen atom of the carbaldehyde group and the chlorine atom, indicating these are sites for electrophilic attack. bhu.ac.inresearchgate.net Positive potential regions (blue) would be located around the indole N-H proton, highlighting it as a site for nucleophilic interactions. bhu.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcaonline.orggrafiati.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. ajchem-a.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov For indole derivatives, the HOMO is typically distributed over the indole ring system, while the LUMO is often localized on the electron-withdrawing carbaldehyde group, facilitating intramolecular charge transfer. tandfonline.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.2 |

| Energy Gap (ΔE) | 4.3 |

Vibrational Frequency Analysis and Computational Spectroscopy

For this compound, key vibrational modes include the N-H stretch, the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, and the C-Cl stretch. bohrium.commdpi.com Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. To correct for this, calculated frequencies are typically scaled using appropriate scale factors. mdpi.com Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, confirming the nature of the vibrations. researchgate.netbohrium.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C=O) | 1665 | Carbonyl stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

Conformational Analysis and Potential Energy Surfaces

Most molecules are not rigid and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the transition states that connect them. nih.gov This is accomplished by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. nih.gov

For this compound, a key conformational feature is the orientation of the carbaldehyde group relative to the indole ring. By systematically rotating the dihedral angle defined by the atoms of the C-C bond connecting the aldehyde to the ring, a one-dimensional PES can be generated. This analysis would likely reveal two planar conformers as the most stable, with the carbonyl group pointing in opposite directions. The PES provides the relative energies of these conformers and the energy barriers for their interconversion, which is crucial for understanding the molecule's dynamic behavior.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. tandfonline.comresearchgate.net Molecular docking predicts the preferred binding orientation of a ligand to a specific protein target, estimating the binding affinity, typically as a docking score or binding energy. tandfonline.commdpi.commdpi.com This allows for the screening of the compound against various biological targets, such as enzymes or receptors implicated in disease.

Following docking, MD simulations can provide a more detailed and dynamic view of the ligand-protein interaction. tandfonline.comtandfonline.com An MD simulation tracks the movements of atoms in the complex over time, allowing for the assessment of the stability of the binding pose predicted by docking. researchgate.net Analysis of the simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing valuable information for the rational design of more potent derivatives.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718 |

| BRAF Kinase (V600E) | -7.9 | Cys532, Trp531 |

| α-Glucosidase | -7.2 | Asp327, Phe649 |

Applications and Research Frontiers of 3 Chloro 1h Indole 5 Carbaldehyde Derivatives

Medicinal Chemistry and Pharmaceutical Sciences

The scaffold of 3-chloro-1H-indole-5-carbaldehyde is a cornerstone in the development of new therapeutic agents. Its derivatives have shown a wide array of biological activities, making them a focal point in medicinal chemistry. nih.gov

Design and Synthesis of Novel Bioactive Analogues

The core structure of this compound is readily modified to produce a library of novel analogues. A common synthetic route involves the Vilsmeier-Haack reaction, which formylates the indole (B1671886) ring system. google.comekb.eg For instance, 5-chloro-1H-indole-3-carbaldehyde can be synthesized from 4-chloro-2-methyl-aniline and a Vilsmeier reagent. google.com This key intermediate can then undergo further reactions, such as condensation with various amines or hydrazides, to generate a diverse set of derivatives. derpharmachemica.comscirp.orgresearchgate.net

One notable synthetic strategy is the van Leusen three-component reaction, which has been employed to create 3-substituted-1H-imidazol-5-yl-1H-indoles. nih.gov This method allows for the introduction of various substituents, leading to a broad range of analogues for biological screening. Additionally, N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride provides a key intermediate for coupling with aryl amines, expanding the structural diversity of the resulting compounds. derpharmachemica.com The versatility of the aldehyde group allows for its conversion into other functional groups, further broadening the scope of accessible analogues. chemdad.com

Exploration of Diverse Pharmacological Activities (e.g., Antimicrobial, Antioxidant, Anti-inflammatory, Anticancer)

Derivatives of this compound have been investigated for a multitude of pharmacological activities.

Antimicrobial Activity: Indole-based compounds, including derivatives of this compound, have demonstrated significant antimicrobial properties. nih.gov For example, a series of 3-substituted-1H-imidazol-5-yl-1H-indoles were synthesized and showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some analogues exhibiting minimum inhibitory concentrations (MIC) as low as ≤ 0.25 µg/mL. nih.gov Hydrazone derivatives of indole-3-aldehyde have also been evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi, including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, and Candida albicans. nih.gov Some of these compounds displayed a broad spectrum of activity. nih.gov

Antioxidant Activity: The antioxidant potential of indole-3-carboxaldehyde analogues has been explored. derpharmachemica.com In one study, a series of novel indole-3-carboxaldehyde derivatives conjugated with different aryl amines were synthesized and evaluated for their antioxidant properties using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. derpharmachemica.com The results indicated that the introduction of aryl amine moieties significantly enhanced the antioxidant activity compared to the parent compound. derpharmachemica.com

Anti-inflammatory Activity: While direct studies on the anti-inflammatory activity of this compound derivatives are not extensively detailed in the provided results, the broader class of indole derivatives is known to possess anti-inflammatory properties. nih.govresearchgate.net

Anticancer Activity: The anticancer potential of derivatives of this compound is a significant area of research. nih.gov For instance, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been synthesized and shown to inhibit the proliferation of Ehrlich Ascites Tumor (EAT) cells in vivo. nih.gov These compounds were also found to induce apoptosis in EAT cells. nih.gov Furthermore, palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones have demonstrated moderate anticancer activity against A549 and MCF7 cancer cell lines. rsc.org A library of indole-sulfonamide derivatives also exhibited cytotoxic activities against various cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. nih.gov

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies help in identifying the key structural features responsible for their biological activity. For example, in the case of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position of the indole ring enhanced the modulation potency. nih.gov Similarly, for antimicrobial 3-substituted-1H-imidazol-5-yl-1H-indoles, SAR studies revealed that specific substitutions on the imidazole (B134444) and indole rings were critical for potent anti-MRSA activity. nih.gov

Table 1: SAR Highlights for Antimicrobial Indole Derivatives

| Compound Class | Key Structural Feature for Activity | Target Organism | Reference |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Specific substitutions on imidazole and indole rings | MRSA | nih.gov |

| 1H-Indole-2-carboxamides | Chloro or fluoro group at C5 position | CB1 Receptor | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to the development of new drugs. For anticancer derivatives of this compound, studies have shown that they can induce apoptosis, as evidenced by nuclear condensation in tumor cells. nih.gov Palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones are believed to exert their anticancer effects through apoptosis, as suggested by morphological changes and DNA fragmentation in cancer cells. rsc.org For the CB1 receptor allosteric modulators, the mechanism involves a dose-dependent reduction of the Emax of the agonist CP55,940. nih.gov

Role as Synthetic Intermediates in Drug Discovery Programs

This compound and its parent compound, indole-3-carboxaldehyde, are valuable synthetic intermediates in drug discovery. researchgate.netresearchgate.netresearchgate.net The aldehyde functional group is highly versatile and can be readily transformed into a variety of other functionalities, allowing for the synthesis of a wide range of heterocyclic compounds. chemdad.comresearchgate.net For example, it can be used in the preparation of hydrazone derivatives, Schiff bases, and as a precursor for the synthesis of more complex indole alkaloids. researchgate.netsigmaaldrich.com The availability of various substituted indole-3-carboxaldehydes makes them attractive starting materials for the generation of compound libraries for high-throughput screening. researchgate.net

Materials Science and Functional Applications

Currently, there is limited specific information available regarding the applications of this compound derivatives in materials science and other functional applications beyond the pharmaceutical field. The primary focus of research on this compound and its analogues has been within medicinal chemistry.

Organic Electronic Materials (e.g., for organic light-emitting diodes, field-effect transistors)

Derivatives of this compound are promising candidates for the development of advanced organic electronic materials. The inherent charge-transport properties of the indole nucleus, combined with the electronic modifications introduced by the chloro and carbaldehyde groups, can be harnessed to create materials with tailored functionalities for various electronic devices.

Indole-based compounds have been investigated for their potential in organic light-emitting diodes (OLEDs) . The combination of electron-donating and electron-accepting moieties within a single molecule, a feature that can be engineered into derivatives of this compound, is a key strategy for developing efficient emitting materials. For instance, heterocyclic compounds incorporating both indole and pyrimidine (B1678525) moieties have been shown to exhibit effective solid-state luminescence. nih.gov The introduction of different terminal groups can modify the molecular packing and, consequently, the luminescence behavior, leading to either redshifted or blueshifted emission spectra. nih.gov This tunability is crucial for achieving the desired colors in OLED displays. The strong solid-state fluorescence observed in some poly(N-arylene diindolylmethane)s, with one derivative carrying sulfonyl units acting as a good blue-light emitter with a high quantum yield, further underscores the potential of indole-based polymers in this field. rsc.orgrsc.org

In the realm of organic field-effect transistors (OFETs) , indole-containing polymers are being explored for their charge-carrying capabilities. Polyindole (PIn) and its nanocomposites have garnered attention due to their good electrical properties, environmental stability, and ease of synthesis. materialsciencejournal.org The thermal stability and conductivity of these materials can be enhanced by creating composites with metal or metal oxide nanoparticles. materialsciencejournal.org The ability to form well-defined, high molecular weight polymers with good thermal stability and electroactivity from indole-based monomers suggests that derivatives of this compound could serve as valuable building blocks for novel semiconducting polymers in OFETs. rsc.orgrsc.org

Photonic Devices and Optical Materials

The unique photophysical properties of indole derivatives make them attractive for applications in photonic devices and as advanced optical materials. The electron-rich nature of the indole ring system, coupled with the potential for creating donor-π-acceptor (D-π-A) architectures, is central to their utility in this field.

Derivatives of this compound can be designed to exhibit significant nonlinear optical (NLO) properties. NLO materials are crucial for applications such as optical switching, frequency conversion, and optical data storage. Indole-based chromophores have been shown to possess comparable or even superior NLO properties compared to their aniline-donor counterparts, while also exhibiting blue-shifted absorption. acs.org The strategic incorporation of these chromophores into polymer backbones, such as polyurethanes, can lead to materials with excellent transparency, good processability, and significant macroscopic NLO activity. acs.org Computational and experimental studies on indole-7-carbaldehyde have indicated a high dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting good NLO behavior. researchgate.net

Furthermore, the inherent fluorescence of many indole derivatives is a key feature for their use in various optical applications. Indole-related molecules designed with a D-π-A structure can exhibit positive solvatochromism, where their emission color changes with the polarity of the solvent. nih.gov This property, along with their solid-state fluorescence, makes them suitable for use in optical sensing and imaging. nih.gov

Development of Sensors and Probes

The sensitivity of the indole ring's electronic structure to its local environment has led to the development of a wide range of sensors and probes based on indole derivatives. These probes are often fluorescent and can be designed to detect specific analytes or changes in environmental conditions with high selectivity and sensitivity.

Fluorescent Probes for Biological Imaging and Detection:

Indole-based fluorescent probes have been successfully developed for a variety of biological targets and analytes. For example, near-infrared (NIR) fluorescent "turn-on" probes for hydrogen peroxide (H₂O₂) have been created using an indole scaffold. kaist.ac.krnih.gov These probes show a significant increase in fluorescence upon reaction with H₂O₂, allowing for the sensitive and selective detection of this important reactive oxygen species in living cells and even in whole organisms like zebrafish. kaist.ac.krnih.gov

Other indole-based probes have been designed for the detection of S-nitrosylation in mitochondria, a key post-translational modification involved in cellular signaling. nih.gov These probes exhibit long-wavelength emission and can be targeted to specific organelles, providing powerful tools for studying cellular processes. nih.gov Additionally, indole-based probes have been developed for detecting changes in pH, with some demonstrating ratiometric fluorescence behavior that allows for more accurate measurements. rsc.org

The versatility of the indole scaffold allows for the design of probes with specific properties, such as large Stokes shifts, high quantum yields, and good photostability, making them highly effective for various bioimaging applications. rsc.orgacs.org

| Probe Type | Target Analyte/Condition | Key Features | Potential Application |

|---|---|---|---|

| Indole-based NIR fluorescent probe | Hydrogen Peroxide (H₂O₂) | "Turn-on" response, high sensitivity and selectivity, in vivo imaging capability. kaist.ac.krnih.gov | Real-time monitoring of oxidative stress in biological systems. |

| Indole-based long-wavelength fluorescent probe | S-nitrosylation | Mitochondria-targeting, significant fluorescence enhancement. nih.gov | Studying the role of S-nitrosylation in mitochondrial function and disease. |

| Indole-based ratiometric fluorescent probe | pH | Ratiometric emission, large Stokes shift, good photostability. rsc.org | Intracellular pH imaging and monitoring of cellular processes. |

| Indole-based Bodipy fluorescent probe | Benzenethiols | Selective release of a fluorescent group upon reaction with the analyte. acs.org | Detection of specific thiols in biological and environmental samples. |

Polymer Chemistry and Advanced Composites

The incorporation of the this compound moiety into polymer backbones or as pendant groups can lead to the creation of advanced materials with enhanced properties and functionalities. Indole-based polymers are known for their high thermal stability, good electrical properties, and unique photophysical characteristics.

High-Performance Polymers:

Research has shown that polymers containing indole groups in their side chains exhibit high glass transition temperatures (Tg) and enhanced thermal stability due to the rigidity imparted by the bulky indole moieties. ajchem-a.com Similarly, indole-based aromatic polyesters have been synthesized that demonstrate tunable Tg values and high thermal stability, making them potential bio-based alternatives to conventional plastics. acs.org The synthesis of high molecular weight poly(N-arylene diindolylmethane)s with good thermal stability (decomposition temperatures above 377 °C) and strong solid-state fluorescence further highlights the potential for creating robust and functional polymers from indole derivatives. rsc.orgrsc.org

Conducting Polymers and Composites:

Polyindole (PIn) is a conducting polymer that has attracted interest for its good electrical properties, redox activity, and environmental stability. materialsciencejournal.org The properties of PIn can be further improved by forming nanocomposites with materials such as metals, metal oxides, and carbon nanomaterials. These composites have shown promise in applications like energy storage devices, sensors, and anticorrosion coatings. materialsciencejournal.org The ability to synthesize well-defined indole-based functional polymers opens up possibilities for creating new materials for electronics, electrocatalysis, and anode materials for batteries. rsc.org

| Polymer Type | Key Properties | Potential Applications |

|---|---|---|

| Polymers with pendant indole groups | High glass transition temperature (Tg), high thermal stability. ajchem-a.com | High-performance plastics and coatings. |

| Indole-based aromatic polyesters | Tunable Tg, high thermal stability, potential for bio-based origin. acs.orgrsc.org | Sustainable and heat-tolerant plastics. |

| Poly(N-arylene diindolylmethane)s | High molecular weight, good thermal stability, strong solid-state fluorescence, electroactivity. rsc.orgrsc.org | Advanced materials for electronics, optoelectronics, and sensors. |

| Polyindole (PIn) and its nanocomposites | Good electrical conductivity, redox activity, enhanced thermal stability in composites. materialsciencejournal.org | Supercapacitors, sensors, anticorrosion coatings, diodes. |

Agrochemical and Phytopharmaceutical Applications (e.g., plant growth regulators)

Indole derivatives are well-known for their significant roles in plant biology, with some of the most important natural plant hormones, like indole-3-acetic acid (IAA), being based on the indole scaffold. frontiersin.orgnih.govnih.gov This makes derivatives of this compound intriguing candidates for the development of new agrochemicals and phytopharmaceuticals.

Indole compounds can act as plant growth regulators , influencing a wide range of developmental processes. frontiersin.orgnih.govnih.govcncb.ac.cnresearchgate.net They are known to stimulate root and fruit formation and can play a role in the plant's response to both biotic and abiotic stresses. frontiersin.orgnih.govnih.gov The mechanism of action often involves mimicking natural plant hormones and binding to their receptors, which in turn triggers a cascade of physiological and biochemical reactions leading to changes in plant morphology. frontiersin.orgnih.gov

Furthermore, certain indole derivatives can act as plant immune inducers . frontiersin.orgnih.govnih.gov They can activate the plant's defense systems, making them more resistant to pests and diseases. This can involve the induction of the biosynthesis of signaling molecules like salicylic (B10762653) acid and jasmonic acid, leading to a hypersensitive response that can limit the spread of pathogens. frontiersin.orgnih.gov

The development of novel indole-based compounds, such as derivatives of this compound, could lead to the creation of more effective and selective plant growth regulators or immune inducers, contributing to improved crop yields and more sustainable agricultural practices. frontiersin.orgnih.govnih.gov

Catalysis and Ligand Synthesis in Coordination Chemistry

Indole-based ligands have been used to synthesize a range of metal complexes with interesting structural and electronic properties. mdpi.compreprints.org For example, indole-based thiosemicarbazone ligands have been used to prepare nickel(II) complexes, and (E)-2-(1H-indol-3yl)diazenyl)thiazole has been used to create cobalt, nickel, copper, and palladium complexes. mdpi.com The geometry of these complexes can vary from octahedral to square-planar depending on the metal ion and the ligand structure. mdpi.com

The coordination of indole derivatives to metal centers can significantly alter their pharmacological properties, and this principle is also being explored for catalytic applications. preprints.org The ability of the indole ring to participate in different coordination modes, including as a pure σ-donor or through π-stacking interactions, adds to the versatility of these ligands. preprints.orgacs.org The development of new indole-based ligands derived from this compound could lead to novel catalysts with unique reactivity and selectivity for a variety of organic transformations.

Natural Product Synthesis and Biomimetic Approaches

Indole-3-carboxaldehyde and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds and natural products, particularly indole alkaloids. researchgate.netresearchgate.net The carbonyl group at the 3-position is reactive and can readily undergo C-C and C-N bond-forming reactions, making it a valuable handle for constructing more complex molecular architectures. researchgate.net

The Vilsmeier-Haack reaction is a common method for introducing the formyl group at the C3 position of indoles, and this has been used to synthesize various substituted indole-3-carboxaldehydes. google.com These intermediates can then be used in subsequent steps to build up the core structures of various natural products. For example, indole-3-carboxaldehyde has been used in the synthesis of Schiff bases and other heterocyclic systems with potential biological activities. researchgate.net

Derivatives such as this compound offer a starting point for the synthesis of halogenated indole alkaloids, a class of natural products with diverse and potent biological activities. nih.gov The presence of the chlorine atom can influence the biological activity and metabolic stability of the final products. The synthetic versatility of the indole-3-carboxaldehyde moiety, combined with the additional functionalization provided by the chloro group, makes this compound a valuable building block for the synthesis of novel natural product analogues and in biomimetic studies aimed at replicating nature's synthetic strategies.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

A thorough review of available scientific literature yielded no specific research findings or documented contributions for the compound 3-Chloro-1H-indole-5-carbaldehyde. Its basic chemical identity is confirmed by its structural representation and molecular formula (C₉H₆ClNO), but beyond this, there are no dedicated studies on its synthesis, reactivity, or potential applications.

Research in this area is heavily concentrated on other isomers. For instance, 5-Chloro-1H-indole-3-carboxaldehyde is a known derivative used as an intermediate in the synthesis of various compounds, including hydrazones and more complex heterocyclic structures for potential pharmaceutical use. sigmaaldrich.comchemicalbook.com Synthetic methods, such as the Vilsmeier-Haack reaction on substituted anilines, have been detailed for isomers like 5-chloro-1H-indole-3-carbaldehyde, but not for the 3-chloro-5-carbaldehyde variant. google.com

Identification of Unexplored Research Avenues

The absence of data for this compound presents a completely open field for investigation. Key unexplored avenues include:

Synthesis: The primary and most fundamental research gap is the development of a reliable and efficient synthetic route to produce this compound. Standard indole (B1671886) formylation techniques, like the Vilsmeier-Haack or Gattermann reactions, would need to be tested on a suitable 3-chloroindole precursor.

Physicochemical Characterization: Once synthesized, the compound would require full characterization. This includes determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to establish a reference profile.

Chemical Reactivity: The reactivity of the aldehyde and the chloro-substituted indole ring should be explored. This could involve standard aldehyde reactions (e.g., Knoevenagel condensation, Wittig reaction, reductive amination) and cross-coupling reactions at the chloro-position.

Biological Screening: Given that many indole derivatives exhibit biological activity derpharmachemica.comnih.govsigmaaldrich.com, this compound could be screened for a wide range of potential therapeutic properties, including as an antimicrobial, anticancer, or anti-inflammatory agent.

Materials Science Applications: Indole-based compounds can be precursors to organic electronic materials. The potential for this compound to act as a building block for conductive polymers or dyes is an entirely unexplored area.

Methodological Advancements and Emerging Technologies

Future research on this compound could leverage modern chemical technologies to bypass potential challenges in its synthesis and application.

Flow Chemistry: For synthetic development, continuous flow reactors could offer precise control over reaction conditions (temperature, pressure, stoichiometry), potentially improving yields and safety, especially for multi-step syntheses starting from basic precursors.

High-Throughput Screening (HTS): If the compound can be synthesized, HTS technologies would allow for rapid biological evaluation against a vast number of targets, quickly identifying any potential therapeutic utility.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods could be employed a priori to predict the compound's electronic properties, reactivity, and potential binding affinity to biological targets. This could help guide synthetic efforts and prioritize biological assays.

Interdisciplinary Research Opportunities

The study of this compound offers numerous opportunities for interdisciplinary collaboration:

Organic Chemistry and Medicinal Chemistry: Synthetic chemists could collaborate with medicinal chemists to design and synthesize a library of derivatives based on the this compound scaffold for structure-activity relationship (SAR) studies.

Biochemistry and Pharmacology: If any biological activity is identified, biochemists and pharmacologists would be needed to elucidate the mechanism of action, identify cellular targets, and conduct further preclinical testing.

Materials Science and Chemical Engineering: Collaboration between materials scientists and chemical engineers could explore the polymerization of this compound or its derivatives and investigate the properties of the resulting materials for applications in electronics or photonics.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Chloro-1H-indole-5-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalization of the indole core via electrophilic substitution or cross-coupling reactions. For example, halogenation at the 5-position can be achieved using chlorinating agents like N-chlorosuccinimide (NCS) under controlled conditions. Subsequent formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF) . Reaction optimization includes solvent selection (e.g., PEG-400/DMF mixtures for Cu-catalyzed reactions) and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is critical for confirming substitution patterns and purity. Mass spectrometry (FAB-HRMS or ESI-MS) provides molecular weight validation. X-ray crystallography (using SHELX programs for structure refinement) resolves ambiguities in regiochemistry . Infrared (IR) spectroscopy can identify aldehyde C=O stretches (~1700 cm⁻¹) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Key parameters include:

- Catalyst selection : CuI for click chemistry or Pd catalysts for cross-coupling .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while PEG-400 improves reaction homogeneity .

- Temperature control : Reflux conditions (e.g., 80–100°C) for 12–24 hours ensure completion .

- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between crystallographic and spectroscopic data in this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray vs. NMR : Discrepancies in substituent positions may arise from dynamic effects (e.g., tautomerism). SHELXL refinement (with anisotropic displacement parameters) can resolve static crystallographic data, while variable-temperature NMR detects dynamic behavior .

- Mass spectrometry : Confirm molecular formulas to rule out isotopic or degradation artifacts .

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software (e.g., MOE) to simulate ligand-protein interactions. Focus on binding affinities to targets like kinase enzymes or GPCRs .

- Pharmacophore modeling : Identify critical functional groups (e.g., aldehyde, chloro-substituent) for activity .

- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies) .

Q. What challenges arise in interpreting the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Steric and electronic effects : The chloro group at position 5 directs electrophiles to the 4- or 6-position. DFT calculations (e.g., Hirshfeld charges) predict preferential sites .

- Experimental validation : Synthesize derivatives (e.g., nitration or sulfonation) and compare ¹H NMR chemical shifts to confirm regiochemistry .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Track hydroxylation or demethylation products .

- Isotopic labeling : Use ¹⁴C-labeled aldehyde groups to trace metabolic intermediates .

- Enzyme inhibition assays : Identify CYP450 isoforms responsible for metabolism using selective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.